molecular formula C19H25N3O3 B4495459 4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

Cat. No.: B4495459
M. Wt: 343.4 g/mol
InChI Key: ABUIXBNSBRCOTK-UHFFFAOYSA-N
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Description

4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is a complex organic compound featuring a unique structure that includes both oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole typically involves multi-step organic reactions. One common method includes the use of the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . Another method is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole apart is its dual-ring structure, which combines the properties of both oxazole and pyrrolidine. This unique structure allows for versatile interactions with biological targets, making it a valuable compound for drug development and other scientific applications .

Properties

IUPAC Name

(3-cyclohexyl-1,2-oxazol-5-yl)-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-18(13(2)24-20-12)16-9-6-10-22(16)19(23)17-11-15(21-25-17)14-7-4-3-5-8-14/h11,14,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUIXBNSBRCOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CC(=NO3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 5
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Reactant of Route 6
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

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